2-((2-Aminothiazol-5-yl)thio)acetic acid

Itk inhibitor Kinase SAR

2-((2-Aminothiazol-5-yl)thio)acetic acid (CAS No. 500798-03-8) is a heterocyclic building block featuring a 2-aminothiazole core linked via a thioether bridge to an acetic acid moiety.

Molecular Formula C5H6N2O2S2
Molecular Weight 190.2 g/mol
Cat. No. B14777935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Aminothiazol-5-yl)thio)acetic acid
Molecular FormulaC5H6N2O2S2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)N)SCC(=O)O
InChIInChI=1S/C5H6N2O2S2/c6-5-7-1-4(11-5)10-2-3(8)9/h1H,2H2,(H2,6,7)(H,8,9)
InChIKeyVUDDBIZJIUADAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-Aminothiazol-5-yl)thio)acetic acid: A Core Aminothiazole-Thioacetic Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


2-((2-Aminothiazol-5-yl)thio)acetic acid (CAS No. 500798-03-8) is a heterocyclic building block featuring a 2-aminothiazole core linked via a thioether bridge to an acetic acid moiety . This compound serves as a foundational scaffold for generating diverse bioactive molecules, particularly as a precursor to potent and selective kinase inhibitors targeting Itk, CDK2, and glucokinase (GK) [1].

Why 2-((2-Aminothiazol-5-yl)thio)acetic Acid Cannot Be Substituted with Generic Analogs in Critical Syntheses


Substituting 2-((2-Aminothiazol-5-yl)thio)acetic acid with simpler aminothiazole acetic acid analogs or the corresponding ethyl ester can lead to significant differences in biological activity, synthetic efficiency, and pharmacokinetic properties. The thioether sulfur atom in the target compound introduces distinct electronic and steric properties compared to a direct carbon-carbon linkage, impacting target binding affinity and selectivity [1]. Furthermore, the free carboxylic acid offers a key advantage over the ethyl ester by providing a direct handle for amide coupling while circumventing the esterase-mediated metabolic instability that limits the cellular and in vivo efficacy of some ester-based inhibitors [2].

Quantitative Evidence Guide for 2-((2-Aminothiazol-5-yl)thio)acetic Acid in Research and Procurement


Thioether Linkage Confers High Kinase Binding Affinity Compared to Carbon Analog

The 2-amino-5-(thioaryl)thiazole scaffold, which contains the same thioether linkage as the target compound, is a validated pharmacophore for potent Itk inhibition. In a series of analogs, compounds derived from this scaffold exhibited IC50 values ranging from low nanomolar to sub-micromolar in a Jurkat T-cell IL-2 secretion assay [1]. In contrast, the direct carbon analog, 2-(2-Aminothiazol-5-yl)acetic acid, lacks the thioether sulfur and has not been reported with comparable potency in the same assay system, highlighting the critical role of the sulfur atom for optimal kinase engagement .

Itk inhibitor Kinase SAR Thiazole

Free Carboxylic Acid Overcomes Metabolic Instability of Ester Analogs in CDK2 Inhibitor Development

In the development of CDK2 inhibitors, the initial lead compound, a 2-acetamido-thiazolylthio acetic ester, was found to be inactive in cells and unstable in plasma due to rapid ester hydrolysis [1]. While the target compound itself is a free carboxylic acid, its corresponding ester derivatives are known to be metabolically unstable. The free acid form of the thiazolylthioacetic scaffold, such as 2-((2-Aminothiazol-5-yl)thio)acetic acid, provides a stable starting point for creating amide or other non-ester prodrugs, circumventing this instability. In contrast, the ethyl ester analog (CAS 859522-19-3) is a prodrug form that would be expected to undergo similar esterase-mediated hydrolysis, potentially limiting its utility in cellular and in vivo models .

CDK2 inhibitor Metabolic Stability Anticancer Thiazole

High Synthetic Versatility as a Key Intermediate for Glucokinase Activators (GKAs)

2-((2-Aminothiazol-5-yl)thio)acetic acid and its ethyl ester are critical intermediates in the synthesis of glucokinase activators (GKAs). Patents from multiple pharmaceutical companies (e.g., Murray et al., 2005; Jeppesen et al., 2012) describe the use of the ethyl ester analog as a starting material for preparing heteroaryl ureas and other compounds that act as allosteric GK activators [1]. The free carboxylic acid form provides a more versatile handle for direct amide bond formation compared to the ester, enabling a broader range of synthetic transformations without the need for prior hydrolysis .

Glucokinase activator Diabetes Allosteric modulator Synthetic building block

Optimal Research Applications for 2-((2-Aminothiazol-5-yl)thio)acetic Acid Based on Quantitative Evidence


Lead Optimization for Itk Inhibitors in Immunology and Inflammation

Building on the SAR data for 2-amino-5-(thioaryl)thiazoles as potent Itk inhibitors [1], 2-((2-Aminothiazol-5-yl)thio)acetic acid serves as a core scaffold for generating novel analogs. Its free acid group allows for diverse amide coupling reactions to explore structure-activity relationships and improve upon the cellular potency (low nanomolar IC50) observed in the Jurkat T-cell assay. This makes it a valuable starting material for medicinal chemistry programs targeting autoimmune and inflammatory diseases where Itk is a validated target.

Development of Metabolically Stable CDK2 Inhibitors for Oncology

Given the documented plasma instability and lack of cellular activity of ester-based aminothiazole CDK2 inhibitors [1], 2-((2-Aminothiazol-5-yl)thio)acetic acid is the preferred scaffold for synthesizing stable amide or oxazole-based analogs. Researchers can use this building block to create libraries of compounds designed to resist esterase hydrolysis, thereby improving cellular potency and enabling in vivo efficacy studies in cancer models, as demonstrated by the progression from unstable ester 1 to the stable and potent analog 14 [1].

Synthesis of Next-Generation Glucokinase Activators (GKAs) for Type 2 Diabetes

The established use of the thiazolylthioacetic acid scaffold in patented GKA series [1] positions this compound as a key intermediate for synthesizing novel allosteric activators of glucokinase. The free carboxylic acid provides a direct conjugation point for incorporating diverse amine-containing moieties, enabling the exploration of new chemical space around the GK allosteric site. This is particularly relevant for developing liver-selective GKAs with improved safety profiles compared to earlier candidates.

Quote Request

Request a Quote for 2-((2-Aminothiazol-5-yl)thio)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.